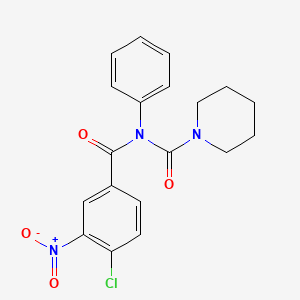

N-(4-chloro-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-chloro-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c20-16-10-9-14(13-17(16)23(26)27)18(24)22(15-7-3-1-4-8-15)19(25)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJGFENXHJWCON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the acylation of N-phenylpiperidine-1-carboxamide with 4-chloro-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for higher yields and purity. This could involve the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures

Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions

Major Products Formed

Reduction: N-(4-amino-3-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide

Substitution: N-(4-substituted-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

Hydrolysis: 4-chloro-3-nitrobenzoic acid and N-phenylpiperidine-1-carboxamide

Scientific Research Applications

N-(4-chloro-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological conditions.

Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of substituted benzoyl compounds with biological macromolecules, providing insights into their binding affinities and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond and aromatic rings can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Reactivity and Bioactivity

- In contrast, benzodiazolone derivatives (e.g., Compound 25) exhibit distinct activity as DNA repair enzyme inhibitors due to their fused heterocyclic system .

- Piperidine Core Modifications : Replacement of the phenyl group in the target compound with a benzothiazol moiety (as in ) introduces aromatic heterocycles, which may alter solubility and target selectivity.

Biological Activity

N-(4-chloro-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is categorized as an amide, characterized by a piperidine ring and a 4-chloro-3-nitrobenzoyl moiety. The synthesis typically involves the acylation of N-phenylpiperidine-1-carboxamide with 4-chloro-3-nitrobenzoyl chloride, often using triethylamine as a base in dichloromethane at room temperature.

Synthetic Routes

| Step | Description |

|---|---|

| 1 | Acylation of N-phenylpiperidine-1-carboxamide with 4-chloro-3-nitrobenzoyl chloride. |

| 2 | Use of triethylamine to neutralize hydrochloric acid. |

| 3 | Reaction conditions include room temperature and several hours for complete conversion. |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the amide bond and aromatic rings engage in hydrogen bonding and π-π interactions with proteins or nucleic acids. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antiproliferative Effects

Research has indicated that compounds related to N-(4-chloro-3-nitrobenzoyl)-N-phenylpiperidine exhibit notable antiproliferative activity against cancer cell lines. For instance, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It acts as a reversible inhibitor with competitive behavior noted in pre-incubation assays . This suggests that modifications to the compound could enhance its inhibitory potency against specific targets.

Case Studies

Several studies have investigated the biological activities of related piperidine derivatives, providing insights into their pharmacological profiles:

- Anticancer Activity : A study demonstrated that piperidine derivatives exhibited strong antiproliferative effects across various cancer cell lines, suggesting that structural modifications could lead to more potent agents .

- Enzyme Inhibition : Another investigation highlighted the ability of similar compounds to inhibit acetylcholinesterase (AChE) and urease, indicating their potential therapeutic applications in neurodegenerative diseases and urological disorders .

Comparative Analysis

The biological activity of N-(4-chloro-3-nitrobenzoyl)-N-phenylpiperidine can be compared with similar compounds:

| Compound | Structure | Antiproliferative Activity (IC50) | Enzyme Inhibition |

|---|---|---|---|

| N-(4-chloro-3-nitrobenzoyl)-N-methylpiperidine | Similar structure | Moderate efficacy | Moderate |

| N-(4-chloro-3-nitrobenzoyl)-N-ethylpiperidine | Similar structure | High efficacy | High |

| N-(4-chloro-3-nitrobenzoyl)-N-phenylmorpholine | Different ring system | Low efficacy | Low |

Q & A

Q. What are the optimal synthetic routes for N-(4-chloro-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide?

The compound can be synthesized via nucleophilic acyl substitution. A general approach involves reacting 4-chloro-3-nitrobenzoic acid derivatives (e.g., acid chlorides) with N-phenylpiperidine-1-carboxamide under basic conditions. For example, in analogous syntheses, 4-nitrobenzoyl chloride was coupled with amines like 2-(3-chlorophenyl)ethan-1-amine in the presence of triethylamine to form hybrid amides . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization requires strict anhydrous conditions and temperature control (0–5°C during acyl chloride addition).

Q. How can the structural integrity of this compound be validated post-synthesis?

Multimodal characterization is critical:

- NMR : and NMR should confirm amide bond formation (e.g., carbonyl peaks at ~165–170 ppm) and aromatic substitution patterns (e.g., nitro group deshielding effects) .

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and rule out side products.

- X-ray crystallography : For crystalline derivatives, unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å in analogous piperidine carboxamides) confirm stereochemistry and intermolecular interactions .

Q. What solvent systems are suitable for solubility and stability studies?

Polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays. For stability testing, monitor degradation in aqueous buffers (pH 7.4) via HPLC-UV at 254 nm. Piperidine carboxamides with nitro groups may exhibit photodegradation; thus, storage in amber vials under inert atmospheres is recommended .

Advanced Research Questions

Q. How does the nitro substituent influence the compound’s pharmacokinetic properties?

The 3-nitro group increases electron-withdrawing effects, potentially enhancing metabolic stability by reducing cytochrome P450-mediated oxidation. However, it may also increase hepatotoxicity risks. Comparative studies with non-nitro analogs (e.g., 4-chlorophenyl derivatives) using liver microsome assays (human/rat) can quantify metabolic half-life () and clearance rates .

Q. What in vitro assays are appropriate for evaluating kinase inhibition activity?

Screen against kinase panels (e.g., Met, Akt) using ATP-competitive assays. For example:

- Akt inhibition : Measure IC via fluorescence polarization (FP) assays with recombinant Akt1 and a phospho-specific substrate .

- Selectivity profiling : Compare inhibition of closely related AGC kinases (e.g., ROCK, PKA) to assess specificity. AZD5363, a pyrrolopyrimidine-based Akt inhibitor, demonstrated >100-fold selectivity over ROCK in preclinical studies .

Q. How can spectral data contradictions (e.g., unexpected 1H^1H1H NMR shifts) be resolved?

Contradictions often arise from dynamic processes (e.g., rotameric equilibria in amides) or impurities. Strategies include:

- Variable-temperature NMR : Freeze out conformational exchange; observe coalescence temperatures.

- 2D NMR (COSY, NOESY) : Confirm through-space interactions (e.g., piperidine ring protons coupling with aromatic nitro groups) .

- Comparative crystallography : Overlay X-ray structures with computational models (DFT-optimized geometries) to validate electronic environments .

Q. What in vivo models are suitable for assessing antitumor efficacy?

Xenograft models (e.g., Met-dependent GTL-16 gastric carcinoma) are ideal. Administer the compound orally (10–50 mg/kg/day) and monitor tumor volume via caliper measurements. Pharmacodynamic endpoints include:

Q. How can metabolic pathways be elucidated to guide structural optimization?

- Metabolite identification : Incubate with liver microsomes + NADPH; analyze via LC-MS/MS. Common modifications include nitro reduction (to amine) or piperidine hydroxylation .

- Isotope labeling : Use -labeled analogs to trace excretion routes (urinary vs. fecal) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across cell lines?

Variability may stem from differential expression of target kinases or efflux pumps (e.g., P-gp). Solutions:

- Gene expression profiling : Quantify Akt/Met mRNA via qPCR in resistant vs. sensitive lines.

- Inhibitor combinations : Co-administer with P-gp inhibitors (e.g., verapamil) to assess transport-mediated resistance .

10. Resolving conflicting crystallographic vs. computational docking poses

If X-ray structures (e.g., piperidine ring puckering) clash with docking predictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.